molecular formula C21H15F3N4O2S B10836328 Sulfonamide derivative 12

Sulfonamide derivative 12

Cat. No.: B10836328
M. Wt: 444.4 g/mol
InChI Key: DXRJQXFJLLMHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonamide derivative 12 is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. These compounds have been extensively studied for their antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of sulfonamide derivative 12 typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . The general reaction scheme is as follows:

R-NH2+R’-SO2ClR-NH-SO2R’+HCl\text{R-NH}_2 + \text{R'-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{R'} + \text{HCl} R-NH2​+R’-SO2​Cl→R-NH-SO2​R’+HCl

Properties

Molecular Formula

C21H15F3N4O2S

Molecular Weight

444.4 g/mol

IUPAC Name

4-[[4-[4-(trifluoromethyl)phenyl]phthalazin-1-yl]amino]benzenesulfonamide

InChI

InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(28-27-19)26-15-9-11-16(12-10-15)31(25,29)30/h1-12H,(H,26,28)(H2,25,29,30)

InChI Key

DXRJQXFJLLMHKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.